3-Methyl-3H-imidazo[4,5-c]pyridine-7-boronic Acid Pinacol Ester
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Overview
Description
3-Methyl-3H-imidazo[4,5-c]pyridine-7-boronic Acid Pinacol Ester is a boronic ester derivative of imidazopyridine. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and material science. The boronic acid moiety in this compound allows it to participate in various chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,4-diaminopyridine with formic acid under reflux conditions to form the imidazopyridine core . The boronic acid pinacol ester group can then be introduced via a Suzuki-Miyaura coupling reaction using appropriate boronic acid derivatives and palladium catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and minimizing production costs.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3H-imidazo[4,5-c]pyridine-7-boronic Acid Pinacol Ester can undergo various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The imidazopyridine core can be reduced under specific conditions to yield different derivatives.
Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Sodium borohydride or other reducing agents are commonly employed.
Substitution: Palladium catalysts and appropriate ligands are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic ester group yields the corresponding boronic acid, while Suzuki-Miyaura coupling reactions can produce a wide range of biaryl compounds .
Scientific Research Applications
3-Methyl-3H-imidazo[4,5-c]pyridine-7-boronic Acid Pinacol Ester has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.
Biology: The compound’s ability to interact with biological molecules makes it useful in the study of enzyme inhibitors and other bioactive compounds.
Industry: The compound is used in the development of advanced materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 3-Methyl-3H-imidazo[4,5-c]pyridine-7-boronic Acid Pinacol Ester involves its interaction with specific molecular targets. For example, as a GABA A receptor modulator, it binds to the receptor and enhances its activity, leading to increased inhibitory neurotransmission . The boronic acid moiety can also form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical assays and drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine derivatives: These compounds share a similar core structure but differ in the position of the nitrogen atoms and substituents.
Pyridine-4-boronic acid pinacol ester: This compound has a similar boronic ester group but a different core structure.
Uniqueness
3-Methyl-3H-imidazo[4,5-c]pyridine-7-boronic Acid Pinacol Ester is unique due to its specific combination of the imidazopyridine core and the boronic acid pinacol ester group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H18BN3O2 |
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Molecular Weight |
259.11 g/mol |
IUPAC Name |
3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C13H18BN3O2/c1-12(2)13(3,4)19-14(18-12)9-6-15-7-10-11(9)16-8-17(10)5/h6-8H,1-5H3 |
InChI Key |
JMHARIXTKPFTKO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=CC3=C2N=CN3C |
Origin of Product |
United States |
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